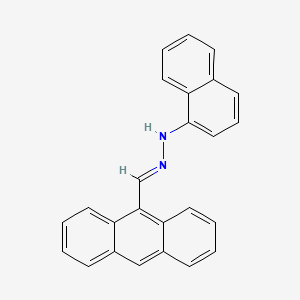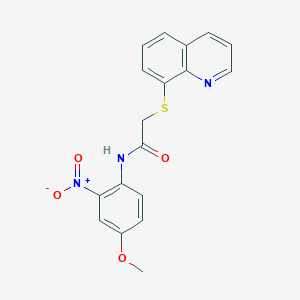
(1E)-1-(anthracen-9-ylmethylidene)-2-(naphthalen-1-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone is a complex organic compound with the molecular formula C26H18N6 and a molecular weight of 414.46 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a naphthyl hydrazone group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone typically involves the reaction of 9-anthracenecarbaldehyde with 1-naphthylhydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Applications De Recherche Scientifique
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone is used in a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone involves its interaction with various molecular targets. The compound’s hydrazone group can form stable complexes with metal ions, which can be used in catalysis and sensing applications . Additionally, its fluorescent properties make it useful for studying molecular interactions and dynamics in biological systems .
Comparaison Avec Des Composés Similaires
9-Anthracenecarbaldehyde 9-(1-naphthyl)hydrazone can be compared with other similar compounds such as:
Anthracene-9-carbaldehyde: This compound is a simpler derivative of anthracene and is used as a building block for various organic syntheses.
9-Anthracenemethanol: This compound is formed by the reduction of 9-anthracenecarboxaldehyde and is used in the synthesis of more complex molecules.
1-Naphthaldehyde: This compound is a naphthalene derivative and is used in the synthesis of various organic compounds.
Each of these compounds has unique properties and applications, but 9-anthracenecarbaldehyde 9-(1-naphthyl)hydrazone stands out due to its combination of anthracene and naphthyl groups, which impart unique chemical and physical properties .
Propriétés
Formule moléculaire |
C25H18N2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]naphthalen-1-amine |
InChI |
InChI=1S/C25H18N2/c1-6-14-23-18(8-1)11-7-15-25(23)27-26-17-24-21-12-4-2-9-19(21)16-20-10-3-5-13-22(20)24/h1-17,27H/b26-17+ |
Clé InChI |
UYXVLQZKAJYNPX-YZSQISJMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide](/img/structure/B11115222.png)
![4-Tert-butyl-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11115225.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11115232.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(2E)-4-oxo-4-(pyrrolidin-1-yl)butan-2-ylidene]acetohydrazide](/img/structure/B11115238.png)


![4-methoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11115252.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11115267.png)
![N-(2,4-dimethylphenyl)-N-{2-oxo-2-[(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]ethyl}methanesulfonamide](/img/structure/B11115274.png)
![N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11115285.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11115295.png)
![4-[(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B11115306.png)
![5-{[(4-Chlorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11115307.png)
![ethyl (4Z)-4-(3,4-dimethylphenyl)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B11115317.png)
